cis-1,4-Bis(acetamidomethyl)cyclohexane
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Overview
Description
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide typically involves the reaction of acetamide with a cyclohexyl derivative. One common method involves the use of N-(hydroxymethyl)acetamide, which is prepared by reacting acetamide with formaldehyde in the presence of potassium carbonate . This intermediate is then reacted with a cyclohexyl derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Acetamide, N-[[(1S,2S)-2-(acetyloxy)cyclohexyl]methyl]-: This compound has a similar cyclohexyl structure and is used in various chemical applications.
Uniqueness
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
70924-83-3 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-[[4-(acetamidomethyl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C12H22N2O2/c1-9(15)13-7-11-3-5-12(6-4-11)8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
GUHHUMFYAACNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCC(CC1)CNC(=O)C |
Origin of Product |
United States |
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